molecular formula C16H20FN3O3S B14892333 N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B14892333
M. Wt: 353.4 g/mol
InChI Key: RDMRUFMSJMOOCJ-UHFFFAOYSA-N
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Description

N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and an isopropylpyrimidinyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl group, and subsequent functionalization with hydroxymethyl and isopropyl groups. Common reagents used in these reactions include fluorobenzene, formaldehyde, and isopropylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide include other pyrimidine derivatives with fluorophenyl and hydroxymethyl groups. Examples include:

  • N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
  • N-(4-(3-Fluorophenyl)-5-(hydroxymethyl)-6-ethylpyrimidin-2-yl)-N-methylmethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(3-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C16H20FN3O3S/c1-10(2)14-13(9-21)15(11-6-5-7-12(17)8-11)19-16(18-14)20(3)24(4,22)23/h5-8,10,21H,9H2,1-4H3

InChI Key

RDMRUFMSJMOOCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC(=CC=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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